molecular formula C9H13NO B1351759 Cyclohexanone O-prop-2-ynyl-oxime CAS No. 174004-17-2

Cyclohexanone O-prop-2-ynyl-oxime

Cat. No.: B1351759
CAS No.: 174004-17-2
M. Wt: 151.21 g/mol
InChI Key: VYYHRKAYTBPEOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanone O-prop-2-ynyl-oxime is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It is a cyclic amine with an alkyne functional group, making it a versatile compound for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone O-prop-2-ynyl-oxime typically involves the reaction of cyclohexanone with propargylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the imine bond. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone O-prop-2-ynyl-oxime undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The alkyne group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products Formed

    Oxidation: Oximes and nitriles.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Cyclohexanone O-prop-2-ynyl-oxime has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanone O-prop-2-ynyl-oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The alkyne group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-prop-2-ynylsulfonium salts: These compounds share the alkyne functional group and exhibit similar reactivity.

    N-substituted pyrrole-2-carboxaldehydes: These compounds also contain nitrogen and exhibit similar chemical behavior.

Uniqueness

Cyclohexanone O-prop-2-ynyl-oxime is unique due to its cyclic structure combined with the alkyne functional group, which provides a distinct set of chemical properties and reactivity patterns. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Biological Activity

Cyclohexanone O-prop-2-ynyl-oxime, a compound derived from cyclohexanone, has garnered attention in scientific research due to its diverse biological activities and potential applications in various fields, including medicinal chemistry and toxicology. This article delves into the biological activity of this compound, examining its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclic structure with an alkyne functional group, which is significant for its reactivity and interaction with biological targets. The compound can undergo various chemical transformations, including oxidation to produce oximes and nitriles, and reduction to yield amines.

The mechanism of action of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The alkyne group is capable of forming covalent bonds with nucleophilic sites on proteins, which can modulate their activity and influence various biochemical pathways.

1. Toxicological Studies

Toxicity studies have highlighted several adverse effects associated with this compound. In animal models, significant findings include:

  • Olfactory Epithelial Degeneration : Observed in all exposed groups during toxicity assessments.
  • Mutagenicity : The compound was found to be mutagenic in Salmonella typhimurium strain TA1535 when tested with S9 activation .
  • Organ Weights : Increases in relative spleen and liver weights were noted at higher exposure levels (5,000 ppm and above). Notably, centrilobular cell hypertrophy was observed in the liver of treated animals .
Exposure Level (ppm)Spleen Weight IncreaseLiver Weight IncreaseObserved Effects
2,500SignificantSignificantNo deaths
5,000SignificantSignificantMild effects
10,000SignificantSignificantDeaths occurred

2. Biochemical Effects

Research indicates that this compound can induce increased liver microsomal activity in rats . This suggests potential implications for drug metabolism and interactions within the liver.

Case Study 1: Mutagenicity Testing

In a series of mutagenicity tests involving Salmonella strains, this compound demonstrated varying results based on the presence of metabolic activation (S9). It was mutagenic under specific conditions but negative in other strains without S9 activation. This highlights the importance of metabolic context when assessing chemical safety .

Case Study 2: Long-term Toxicity Assessment

A long-term study involving B6C3F1 mice administered this compound revealed that exposure over 13 weeks led to significant increases in organ weights and histopathological changes. Notably, hematopoietic cell proliferation was observed in the spleen at higher doses . These findings underscore the potential risks associated with prolonged exposure to this compound.

Q & A

Q. Basic: What are the established synthetic routes for Cyclohexanone O-prop-2-ynyl-oxime, and what catalytic systems are most effective?

Cyclohexanone oxime, a precursor to O-prop-2-ynyl derivatives, is commonly synthesized via ammoximation of cyclohexanone using hydroxylamine salts in the presence of catalysts like TS-1 (titanium silicalite-1) zeolites, which enable high selectivity under mild conditions . Advanced catalytic systems, such as Pd/Au nanoparticles on carbon, achieve 97% yield in one-pot reactions by hydrogenating nitrobenzene to cyclohexanone oxime at 60°C . For O-prop-2-ynyl functionalization, propargylation of the oxime hydroxyl group typically employs alkynyl halides or propargyl alcohols under basic conditions, though specific protocols for this derivative require optimization of solvent systems and reaction kinetics.

Q. Advanced: How do computational methods enhance the understanding of this compound’s electronic structure and reactivity?

Hybrid Gaussian computational models, including molecular electrostatic potential (MEP) maps and frontier molecular orbital (HOMO-LUMO) analyses, provide insights into the electronic distribution and nucleophilic/electrophilic sites of cyclohexanone oxime derivatives . These methods predict regioselectivity in reactions involving the oxime’s hydroxyl group and the propargyl moiety. For example, MEP maps identify electron-rich regions susceptible to electrophilic attacks, guiding the design of functionalization strategies. Experimental validation via FT-IR and Raman spectroscopy aligns with computational predictions, confirming vibrational modes and bond stability .

Q. Basic: What spectroscopic techniques are optimal for characterizing this compound?

  • FT-IR/Raman Spectroscopy : Identifies functional groups (e.g., C≡N stretch in oxime at ~1630 cm⁻¹ and C≡C stretch in propargyl at ~2100 cm⁻¹) .
  • NMR Spectroscopy : ¹H NMR distinguishes protons adjacent to the oxime group (δ 1.5–2.5 ppm for cyclohexane ring) and propargyl protons (δ 2.0–3.0 ppm) .
  • GC-MS/HPLC : Quantifies purity and monitors reaction progress, especially in photocatalytic or catalytic systems where selectivity is critical .

Q. Advanced: How can researchers resolve contradictions in byproduct formation mechanisms during cyclohexanone oxime synthesis?

Evidence from autoxidation studies reveals that cyclohexyl hydroperoxide propagation, rather than cyclohexanone itself, is the primary source of byproducts like cyclohexanol and carboxylic acids . Conflicting data on byproduct pathways can be addressed via:

  • Isotopic Labeling : Tracing oxygen incorporation in intermediates.
  • In Situ Spectroscopic Monitoring : Using ATR-FTIR to detect transient species during reactions .
  • Kinetic Modeling : Factorial experimental designs (e.g., three-level full factorial) isolate variables like temperature and catalyst particle size, which influence selectivity .

Q. Basic: What safety protocols are recommended for handling Cyclohexanone derivatives in laboratory settings?

  • Ventilation : Use fume hoods to prevent inhalation exposure (OSHA Standard 29 CFR 1910.132) .
  • PPE : Nitrile gloves, lab coats, and safety goggles to mitigate skin/eye irritation .
  • Explosivity Checks : Monitor vapor concentrations in confined spaces, as cyclohexanone derivatives can form explosive mixtures .

Q. Advanced: How can photocatalytic oxidation be optimized for selective modification of Cyclohexanone derivatives?

Photocatalytic systems using TiO₂ or modified zeolites achieve >99% selectivity for cyclohexanone from cyclohexanol under UV irradiation . Key parameters include:

  • Catalyst Loading : 0.5–1.5 g/L balances activity and light penetration.
  • Reactor Design : Slurry reactors enhance mass transfer, while in situ ATR-FTIR identifies deactivating species (e.g., carboxylates) .
  • Kinetic Models : Three-level factorial designs correlate light intensity and reactant concentration with production rates, validated via HPLC/GC-MS .

Q. Advanced: What role do catalyst particle size and morphology play in optimizing cyclohexanone oxime synthesis?

Smaller catalyst particles (1 mm Pd/SiO₂ vs. 2 mm) increase surface area, improving phenol conversion (92% vs. 85%) and cyclohexanone selectivity (>99%) . Morphological studies using SEM/XRD reveal that mesoporous structures enhance diffusion of bulky intermediates like cyclohexanone oxime, reducing pore-blocking and side reactions.

Q. Basic: What are the environmental and health hazards associated with this compound?

  • Toxicity : Limited mutagenicity data; mammalian micronucleus tests suggest low genotoxic risk .
  • Environmental Impact : High BOD (biological oxygen demand) due to ketone/oxime functional groups necessitates wastewater treatment .
  • Handling : Follow GHS guidelines for storage (cool, dry conditions) and disposal (incineration with scrubbers) .

Properties

IUPAC Name

N-prop-2-ynoxycyclohexanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-2-8-11-10-9-6-4-3-5-7-9/h1H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYHRKAYTBPEOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCON=C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391220
Record name N-prop-2-ynoxycyclohexanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174004-17-2
Record name N-prop-2-ynoxycyclohexanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.